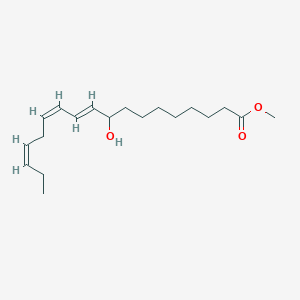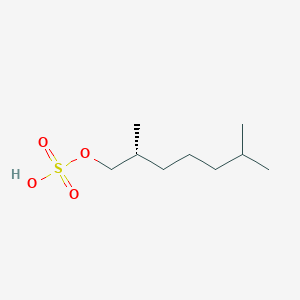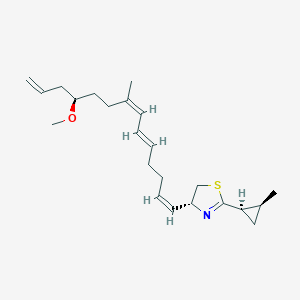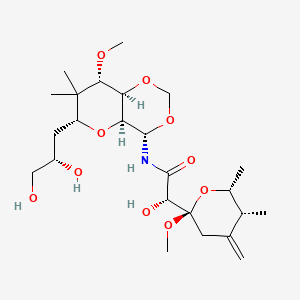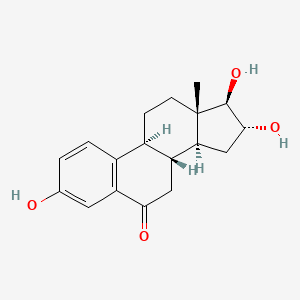
6-Ketoestriol
概要
説明
6-Ketoestriol is a steroidal compound that belongs to the class of estrogens and derivatives. It is characterized by the presence of a 3-hydroxy group and an oxo group at position 6 on the estrane skeleton. The molecular formula of this compound is C18H22O4, and it has a molecular weight of 302.37 g/mol . This compound is a metabolite of estriol and is found in human urine .
準備方法
Synthetic Routes and Reaction Conditions: 6-Ketoestriol can be synthesized from estriol-3,16,17-triacetate. The synthetic route involves the oxidation of estriol-3,16,17-triacetate using chromium trioxide in acetic acid and water. The reaction is carried out at room temperature in the dark and open to the atmosphere. The reaction mixture is then extracted with ethyl ether, and the organic phase is washed with saturated aqueous sodium bicarbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of chromium trioxide as an oxidizing agent and the extraction process with ethyl ether are key steps in the production process .
化学反応の分析
Types of Reactions: 6-Ketoestriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products: The major product formed from the oxidation of estriol-3,16,17-triacetate is this compound. Reduction reactions can lead to the formation of various reduced derivatives of this compound, depending on the specific reducing agent used .
科学的研究の応用
6-Ketoestriol has several scientific research applications across various fields:
Chemistry: It is used as a reference compound in the study of steroidal chemistry and the synthesis of other steroidal derivatives.
Biology: this compound is studied for its role as a metabolite in human urine and its potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in hormone replacement therapy and other medical treatments.
Industry: It is used in the production of steroidal pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
作用機序
The mechanism of action of 6-Ketoestriol involves its interaction with estrogen receptors in the body. As a derivative of estriol, it binds to estrogen receptors and modulates their activity. This interaction can influence various physiological processes, including reproductive functions and cellular growth. The specific molecular targets and pathways involved in the action of this compound are still under investigation, but it is known to play a role in the regulation of estrogenic activity in the body .
類似化合物との比較
Estriol: A natural estrogen with a similar structure but lacking the oxo group at position 6.
6-Ketoestradiol: Another estrogen derivative with a similar structure but differing in the position and number of hydroxyl groups.
Estrone: A natural estrogen with a ketone group at position 17 instead of position 6.
Uniqueness: 6-Ketoestriol is unique due to the presence of the oxo group at position 6, which distinguishes it from other estrogens like estriol and estrone. This structural difference can influence its biological activity and interactions with estrogen receptors .
特性
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14,16-17,19,21-22H,4-5,7-8H2,1H3/t11-,12-,14+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFIDTBVOMQKDC-XCYHEEQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(=O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317510 | |
| Record name | 6-Ketoestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Ketoestriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7323-86-6 | |
| Record name | 6-Ketoestriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketoestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ketoestriol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3UHG2T3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Ketoestriol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Ketoestriol in bladder cancer research?
A1: this compound has been identified as a potential biomarker for the early detection of bladder cancer, specifically non-muscle invasive bladder cancer (NMIBC). A study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) based metabolomics found that this compound, along with other metabolites, showed predictive ability in distinguishing NMIBC patients from healthy controls. []
Q2: How is this compound used in immunoassays?
A2: this compound serves as a key component in developing highly specific antibodies for estriol. Researchers have successfully synthesized conjugates by linking this compound derivatives to carrier proteins like bovine serum albumin (BSA). These conjugates are then used as immunogens to elicit antibodies that specifically recognize estriol with high affinity. [, , ] This approach has been employed in developing both radioimmunoassays and enzyme-linked immunosorbent assays (ELISA) for the accurate quantification of estriol in various biological samples. [, ]
Q3: Can you explain the synthesis of this compound derivatives for creating specific antisera?
A3: Scientists have developed methods to synthesize this compound derivatives suitable for conjugation to carrier proteins. One method involves converting estriol to its 6-oxo derivative, this compound, followed by the introduction of a carboxymethyl oxime group at the C-6 position. This modification allows for stable linkage to carrier proteins like BSA. [, , ] The resulting conjugates, containing the this compound derivative, are crucial for generating antisera with high specificity towards estriol, enabling sensitive and accurate detection methods.
Q4: Are there different ways to link this compound to carrier proteins for antibody production?
A4: Yes, researchers have explored different linking strategies to attach this compound to carrier proteins. One approach involves incorporating a spacer arm between the this compound molecule and the carrier protein. For instance, a carboxyl spacer arm derived from bromoacetic acid can be introduced to this compound, facilitating its conjugation to the carrier protein. [] This spacer arm can influence the antigenicity of the conjugate, impacting the specificity and sensitivity of the resulting antibodies.
Q5: Has research investigated attaching glucose molecules to this compound?
A5: Yes, there have been studies focusing on attaching glucose molecules to specific positions on the this compound structure. These efforts aim to create estriol glucoside derivatives, which are useful in developing highly specific antisera for directly measuring estriol glucuronides. The attachment of glucose at either the 3- or 16- position on the this compound molecule, coupled with the introduction of a carboxyl group, allows for conjugation to carrier proteins and subsequent antibody production. This approach is valuable in studying the metabolism and excretion of estriol in various physiological and pathological conditions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


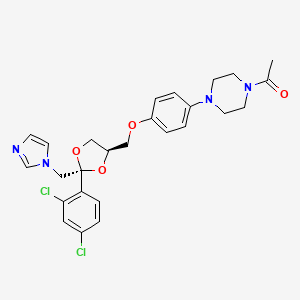
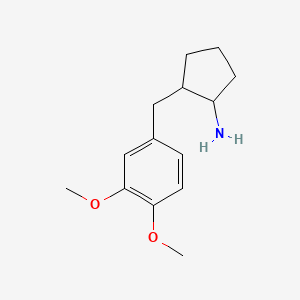


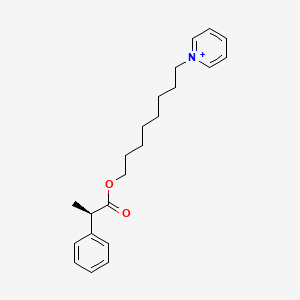
![2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B1253998.png)
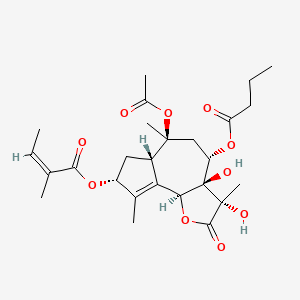
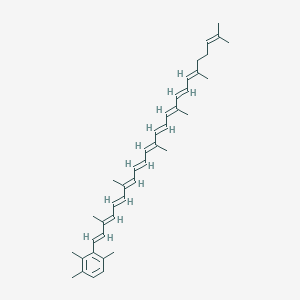
![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)
